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molecular formula C11H20O4 B8465634 2-(Ethoxycarbonyl)octanoic acid

2-(Ethoxycarbonyl)octanoic acid

Cat. No. B8465634
M. Wt: 216.27 g/mol
InChI Key: DRSSRPWTPHIRJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06552204B1

Procedure details

To a solution of diethyl 2-hexylmalonate of Example 8 (244.36 g, 1.000 mol) in 25 mL of absolute ethanol in a 2-L, 3-necked Morton flask was added a solution of potassium hydroxide (59.9 g, 0.907 mol)(weight adjusted for 85% assay of commercial potassium hydroxide) in 450 mL of absolute ethanol dropwise via a 500-mL pressure-equalizing dropping funnel over 75 min. The funnel was washed with 25 mL of absolute ethanol. The reaction mixture was stirred for 2 h, and 300 mL of ethanol was then removed under reduced pressure. Water (500 mL) was added, and the mixture extracted with 500 mL of heptane to remove unreacted diethyl 2-hexylmalonate. The aqueous solution was acidified with 12 M HCl to pH 2 then extracted with 500 mL of heptane. The heptane solution was dried (MgSO4) and the solvent removed under reduced pressure to give 2-(ethoxycarbonyl)octanoic acid as a colorless oil. Traces of ethanol were removed by adding 20 mL of toluene to the crude product, followed by stripping of the solvent at 1 mm Hg of pressure with stirring. The yield was 190.9 g (0.8827 mol, 88.3% based on diethyl 2-hexylmalonate, 97% based on potassium hydroxide).
Quantity
244.36 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
59.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:7]([C:13]([O:15]CC)=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[K+]>C(O)C>[CH2:11]([O:10][C:8]([CH:7]([CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:13]([OH:15])=[O:14])=[O:9])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
244.36 g
Type
reactant
Smiles
C(CCCCC)C(C(=O)OCC)C(=O)OCC
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
59.9 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 75 min
Duration
75 min
WASH
Type
WASH
Details
The funnel was washed with 25 mL of absolute ethanol
CUSTOM
Type
CUSTOM
Details
300 mL of ethanol was then removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (500 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with 500 mL of heptane
CUSTOM
Type
CUSTOM
Details
to remove unreacted diethyl 2-hexylmalonate
EXTRACTION
Type
EXTRACTION
Details
then extracted with 500 mL of heptane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The heptane solution was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C(C(=O)O)CCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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